2-(4-Methoxyphenyl)-1,2-diphenylethanone

Overview

Description

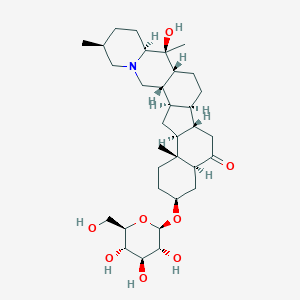

2-(4-Methoxyphenyl)-1,2-diphenylethanone, also known as methoxydiphenylketone (MDPK), is a chemical compound that belongs to the family of diarylmethanones. It is a white crystalline powder that is commonly used in scientific research for its unique properties. MDPK is known to have various applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1. Chemical Synthesis and Reaction Studies

- Tsuruta, Harada, Nishino, and Kurosawa (1985) explored the α-chlorination of aryl ketones like 2-(4-methoxyphenyl)-1,2-diphenylethanone using manganese(III) acetate in the presence of chloride ions, yielding α,α-dichloro derivatives and discussing synthetic applicability and reaction mechanisms (Tsuruta et al., 1985).

2. Fluorescence and Protein Detection

- Tong et al. (2007) synthesized derivatives of tetraphenylethylene, including 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene, exhibiting aggregation-induced emission (AIE) characteristics. These molecules, non-luminescent in solution, become fluorescent upon aggregation, offering potential applications in protein detection and quantitation (Tong et al., 2007).

3. Vibrational and Conformational Analysis

- Pawelka et al. (2002) conducted an ab initio theoretical and vibrational study of 2-methoxy-1,2-diphenylethanone (MDPE) in various phases, identifying stable conformers and their relative energies, and analyzing infrared and Raman spectra. This research provides insight into the physical properties of MDPE in different environments (Pawelka et al., 2002).

4. Biocatalytic Production

- Kavi et al. (2021) investigated the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol from 4-methoxyacetophenone using Lactobacillus senmaizuke, optimizing conditions for high conversion and yield. This process is important for synthesizing drug intermediates like antihistamines (Kavi et al., 2021).

5. Photophysical Studies

- Singh and Kanvah (2001) explored the photophysical properties of substituted 1,2-diarylethenes, including compounds like (E)-1-(4-methoxyphenyl)-2-phenylethene. Their study on absorption and fluorescence in various solvents and conditions contributes to understanding these compounds' potential in optical applications (Singh & Kanvah, 2001).

properties

IUPAC Name |

2-(4-methoxyphenyl)-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-23-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)21(22)18-10-6-3-7-11-18/h2-15,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTWOIBSEBPRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285268 | |

| Record name | 2-(4-methoxyphenyl)-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-1,2-diphenylethanone | |

CAS RN |

5543-97-5 | |

| Record name | NSC41231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.